3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a benzodioxole moiety, a dimethylaminopropyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moietyCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Shares the benzodioxole moiety but differs in the functional groups attached.
1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: Contains the benzodioxole moiety with an ethanol group.
1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: Features a benzodioxole moiety with additional functional groups.
Uniqueness
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of the benzodioxole moiety, dimethylaminopropyl group, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C15H18N4O4 |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H18N4O4/c1-19(2)7-3-6-16-14(20)15-17-13(18-23-15)10-4-5-11-12(8-10)22-9-21-11/h4-5,8H,3,6-7,9H2,1-2H3,(H,16,20) |
InChI Key |
YRMTWUBTVBSTEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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